

# "DNA crosslinker 3 dihydrochloride" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DNA crosslinker 3 dihydrochloride

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## An In-depth Technical Guide to DNA Crosslinker 3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**DNA Crosslinker 3 Dihydrochloride** is a potent DNA minor groove binder with potential applications in anticancer research. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and putative mechanism of action. Detailed experimental protocols for evaluating DNA binding affinity, along with illustrative diagrams of its interaction with DNA and a general workflow for assessing its anticancer potential, are presented. While specific cytotoxicity data for this compound is not publicly available, representative data from structurally related pyrimidinone derivatives are included to provide a contextual understanding of its potential biological activity.

### Chemical Structure and Properties

**DNA Crosslinker 3 Dihydrochloride** is a small molecule featuring a pyrimidinone core, a carbamimidoyl moiety, and a benzyl group. The presence of two hydrochloride salts enhances its solubility in aqueous media.

Chemical Structure:

IUPAC Name: 2-({4-[(carbamimidoylamino)methyl]benzyl}amino)-6-oxo-1,6-dihydropyrimidine-5-carboxamide dihydrochloride

CAS Number: 2761734-21-6

Molecular Formula: C<sub>15</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>8</sub>O

SMILES: O=C1C=C(C(=O)N)NC(=NC(C=C1)=O)NCC2=CC=C(C=C2)CNC(=N)N.Cl.Cl

### Physicochemical Properties

A summary of the key physicochemical properties of **DNA Crosslinker 3 Dihydrochloride** is provided in Table 1. These properties are essential for its handling, formulation, and experimental application.

Property	Value	Source
Molecular Weight	401.29 g/mol	MedChemExpress[1], MCE[2]
Appearance	Solid powder	Generic chemical property
Solubility	Soluble in water	Inferred from dihydrochloride salt form
DNA Binding Affinity ( $\Delta T_m$ )	1.4 °C	MedChemExpress[1], MCE[2]

Table 1: Physicochemical Properties of **DNA Crosslinker 3 Dihydrochloride**.

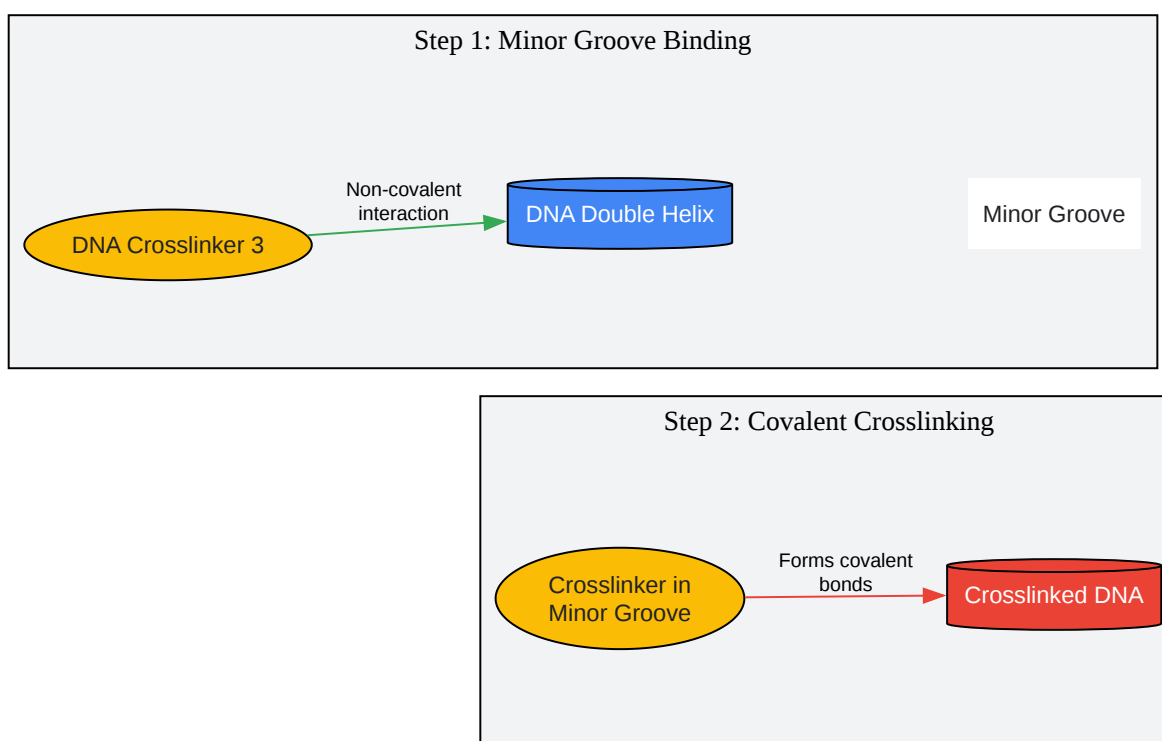
## Mechanism of Action: DNA Minor Groove Binding and Crosslinking

**DNA Crosslinker 3 Dihydrochloride** is characterized as a potent DNA minor groove binder.[1] [2] The planar nature of the pyrimidinone and benzyl rings likely facilitates its insertion into the minor groove of the DNA double helix, an area typically rich in A-T base pairs.

The proposed mechanism of action involves a two-step process:

- **Minor Groove Binding:** The molecule first binds non-covalently to the minor groove. This interaction is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the molecule and the DNA bases.[3] The cationic nature of the molecule, due to the protonated amine and carbamimidoyl groups, would favor interaction with the negatively charged phosphate backbone of DNA.[3]
- **Covalent Crosslinking:** Following initial binding, the reactive moieties of the molecule can form covalent bonds with the DNA bases, leading to either intrastrand or interstrand crosslinks. This covalent modification of DNA is a key mechanism for the cytotoxic effects of many anticancer agents, as it can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of DNA minor groove binding and subsequent crosslinking.



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Caption: Proposed mechanism of **DNA Crosslinker 3 Dihydrochloride** action.

## Experimental Protocols

### Synthesis of Pyrimidinone Derivatives (General Procedure)

While a specific synthesis protocol for **DNA Crosslinker 3 Dihydrochloride** is not publicly available, a general method for the synthesis of related N-carbamimidoyl pyrimidinone derivatives can be adapted. This typically involves a multi-step process starting from readily available precursors. A plausible synthetic approach is outlined below, based on common organic synthesis reactions for similar heterocyclic compounds.

Reaction Scheme:

A potential synthetic route could involve the condensation of a  $\beta$ -ketoester with a guanidine derivative to form the pyrimidinone core, followed by functionalization of the side chains.

Materials:

- Appropriate  $\beta$ -ketoester precursor
- Guanidine hydrochloride or a suitable derivative
- 4-(aminomethyl)benzonitrile
- Reducing agent (e.g.,  $H_2/Pd-C$ ,  $LiAlH_4$ )
- Various solvents (e.g., ethanol, DMF, THF)
- Acid or base catalysts as required
- Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

- **Synthesis of the Pyrimidinone Core:** React the chosen  $\beta$ -ketoester with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
- **Introduction of the Benzyl Moiety:** The pyrimidinone core can be alkylated with a suitable benzyl halide derivative.
- **Formation of the Carbamimidoyl Group:** The nitrile group on the benzyl moiety can be converted to a carbamimidoyl group through a Pinner reaction or by reaction with a suitable amine and a coupling agent.
- **Purification:** The final product is purified by column chromatography or recrystallization.
- **Salt Formation:** The dihydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent.

Note: This is a generalized protocol and would require significant optimization for the specific synthesis of **DNA Crosslinker 3 Dihydrochloride**.

## DNA Thermal Denaturation (T<sub>m</sub>) Shift Assay

The DNA binding affinity of a compound can be assessed by measuring the change in the melting temperature (T<sub>m</sub>) of double-stranded DNA upon binding. A positive  $\Delta T_m$  indicates that the compound stabilizes the DNA double helix.

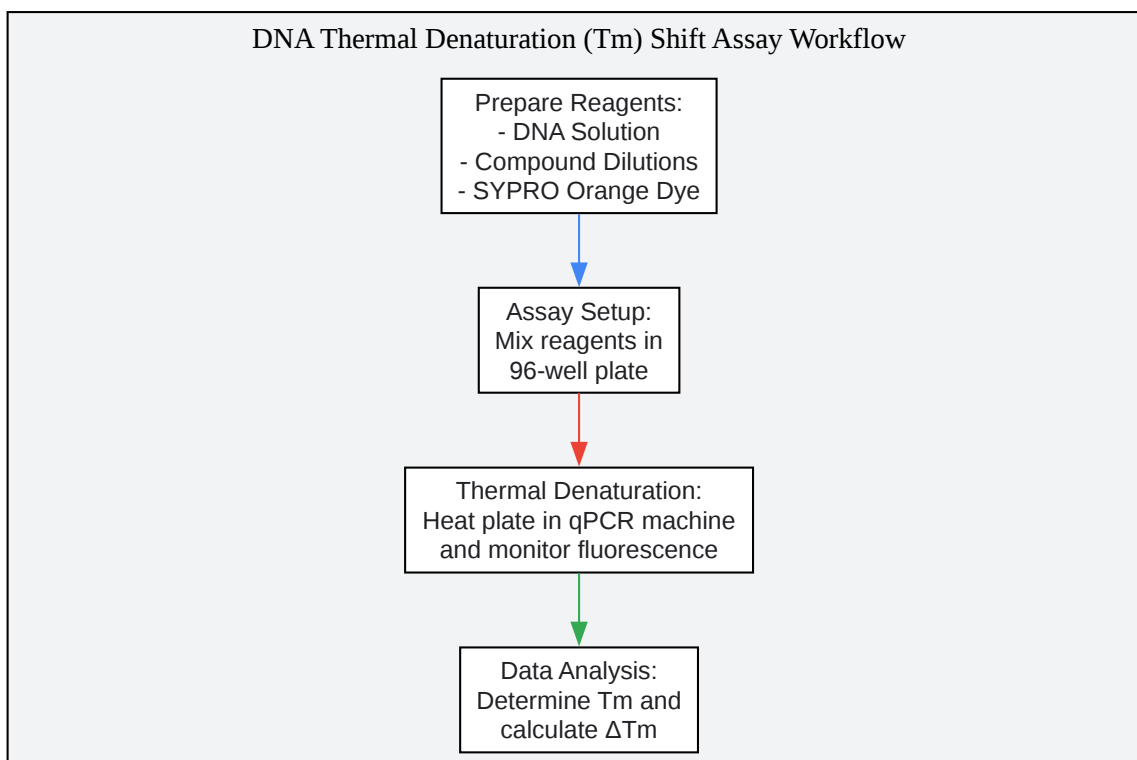
Materials:

- Calf thymus DNA or a specific oligonucleotide duplex
- Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2)
- **DNA Crosslinker 3 Dihydrochloride** stock solution (in buffer)
- SYPRO Orange dye (5000x stock in DMSO)
- Real-time PCR instrument
- 96-well PCR plates

#### Procedure:

- Prepare DNA solution: Dissolve DNA in the buffer to a final concentration of approximately 20-50  $\mu\text{M}$ .
- Prepare compound dilutions: Prepare a series of dilutions of **DNA Crosslinker 3 Dihydrochloride** in the buffer.
- Set up the assay: In a 96-well PCR plate, mix the DNA solution, the compound dilution (or buffer for control), and SYPRO Orange dye (final concentration 1-5x). The final volume in each well is typically 20-50  $\mu\text{L}$ .
- Thermal denaturation: Place the plate in a real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C/minute). Monitor the fluorescence of SYPRO Orange at each temperature increment.
- Data analysis: The melting temperature ( $T_m$ ) is the temperature at which 50% of the DNA is denatured, corresponding to the inflection point of the fluorescence curve. The  $\Delta T_m$  is calculated as the difference between the  $T_m$  of the DNA with the compound and the  $T_m$  of the DNA without the compound ( $T_{m\_compound} - T_{m\_control}$ ).

The following diagram illustrates the workflow for a DNA thermal denaturation shift assay.



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Caption: Workflow for DNA Thermal Denaturation Shift Assay.

## Potential Biological Activity and Anticancer Applications

DNA crosslinking agents are a cornerstone of cancer chemotherapy. By inducing irreparable DNA damage, these compounds can selectively kill rapidly dividing cancer cells. The minor groove binding property of **DNA Crosslinker 3 Dihydrochloride** suggests a potential for sequence-specific targeting, which could lead to improved efficacy and reduced off-target effects compared to non-specific alkylating agents.

While specific cytotoxicity data for **DNA Crosslinker 3 Dihydrochloride** is not available in the public domain, studies on other pyrimidinone derivatives have demonstrated significant anticancer activity. For example, certain furo[2,3-d]pyrimidinone analogues have shown potent

in vitro cytotoxic activities against colorectal and prostate cancer cell lines, with IC50 values in the low micromolar range.[4]

#### Indicative Cytotoxicity of Related Pyrimidinone Derivatives

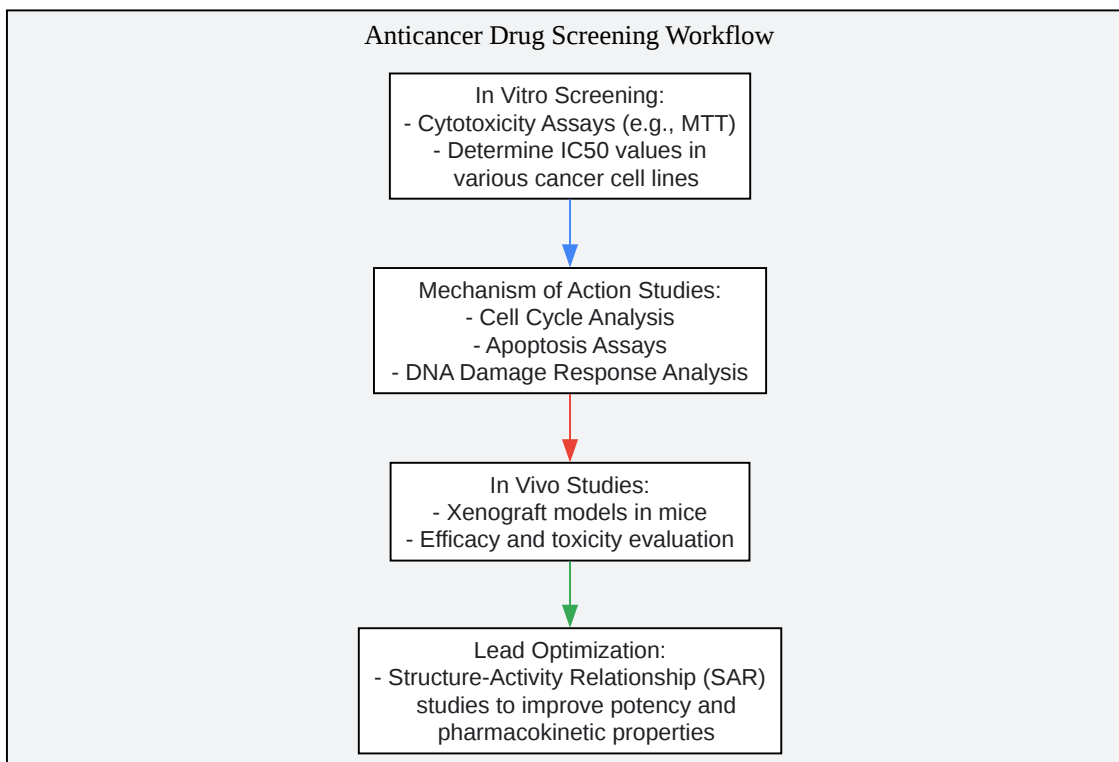
The following table summarizes reported IC50 values for various pyrimidinone derivatives against different cancer cell lines. This data is provided for contextual purposes and to highlight the potential of this chemical scaffold in cancer therapy.

Compound Class	Cell Line	IC50 (μM)	Reference
Furo[2,3-d]pyrimidinones	HCT-116 (Colon)	4.2 - 12.8	[4]
PC3 (Prostate)	8.8 - 18.8	[4]	
Dihydropyrimidinones	MCF-7 (Breast)	~2.15 - 2.47	[5]
Pyrazolopyrimidinones	HepG2 (Liver)	~1.2	[6]

Table 2: Indicative Cytotoxicity Data for Structurally Related Pyrimidinone Derivatives.

The following diagram outlines a general workflow for the preclinical evaluation of a novel DNA crosslinking agent like **DNA Crosslinker 3 Dihydrochloride** for its anticancer potential.





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- To cite this document: BenchChem. ["DNA crosslinker 3 dihydrochloride" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586457#dna-crosslinker-3-dihydrochloride-chemical-structure-and-properties]

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